3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-2-11-12-3-6(10)5(9)1-7(4)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCJJQWONMNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=C(C=N2)Br)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427450-73-4 | |
| Record name | 3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fluorination at Position 6
Fluorine is often introduced early due to its strong electron-withdrawing effects, which direct subsequent electrophilic substitutions. While direct fluorination of the pyridine ring is challenging, leveraging fluorinated building blocks proves effective. The patent CN103058921A describes using trifluoroacetic anhydride as an activating agent for oxidation reactions, which could be adapted for fluorine retention during cyclization.
Chlorination at Position 5
Chlorination is achieved via electrophilic aromatic substitution (EAS) using chlorine gas or sulfuryl chloride (SO₂Cl₂). The fluorine atom at position 6 directs EAS to the meta position (C-5), enabling regioselective chlorination. Industrial-scale methods often employ FeCl₃ or AlCl₃ as Lewis acid catalysts, though these require careful handling to avoid over-chlorination.
Bromination at Position 3
Bromine is introduced using N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF). The chloro and fluoro substituents further direct bromination to the less hindered C-3 position. Patent WO2016158716A1 highlights bromoalkyl pyrazole synthesis via base-mediated halogen exchange, a method transferable to pyrazolo[1,5-a]pyridines with modifications.
Cross-Dehydrogenative Coupling for Halogenated Derivatives
Recent advances in cross-dehydrogenative coupling (CDC) enable simultaneous C–H functionalization and halogen incorporation. A one-pot CDC reaction between 3-aminopyrazoles and polyhalogenated pyridines, catalyzed by Pd(OAc)₂, yields the target compound in moderate yields (Table 1).
Table 1: CDC Reaction Parameters for Halogenated Pyrazolo[1,5-a]pyridines
| Catalyst | Halogen Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Cl₂, Br₂ | DMF | 78 | |
| CuI | F-TEDA | Acetonitrile | 65 | |
| FeCl₃ | SO₂Cl₂ | CH₂Cl₂ | 82 |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and minimal purification steps. Patent CN103058921A outlines a three-step protocol suitable for large-scale production:
- Oxidation : 3-Bromo-6-chloropyridine treated with urea peroxide and trifluoroacetic anhydride.
- Cyanation : Reaction with trimethylsilyl cyanide (TMSCN) and triethylamine.
- Hydrolysis : Sulfuric acid-mediated hydrolysis to yield the carboxylic acid derivative, adaptable for halogen retention.
This method avoids toxic cyanide reagents, enhancing safety and scalability.
Mechanistic Insights and Regioselectivity
The electronic effects of substituents critically influence halogenation patterns:
- Fluorine at C-6 deactivates the ring, directing EAS to C-3 and C-5.
- Chlorine at C-5 further deactivates the ring, making C-3 the preferred site for bromination.
Density functional theory (DFT) studies corroborate that the C-3 position exhibits the lowest activation energy for bromination due to reduced steric hindrance.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Halogenation Order | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Pre-halogenated | 85 | 98 | High |
| Sequential EAS | F → Cl → Br | 75 | 95 | Moderate |
| CDC with Pd Catalysis | Simultaneous | 78 | 97 | Low |
Cyclocondensation with pre-halogenated precursors offers the highest yield and scalability, though it requires access to specialized starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine with its analogues:
Key Observations :
- Functional Group Diversity : Substituents like methoxy (electron-donating) and aldehyde (electron-withdrawing) groups significantly alter solubility and reactivity. For example, the methoxy group in 3-bromo-6-methoxypyrazolo[1,5-a]pyridine improves aqueous solubility, whereas the aldehyde in 3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde facilitates nucleophilic additions .
Thermodynamic and Kinetic Behavior
- Binding Interactions : Thermodynamic studies of related imidazo[1,5-a]pyridines suggest that halogen substituents promote hydrophobic and entropic binding to biological targets like proteases . The target compound’s chlorine atom may enhance hydrophobic interactions compared to fluorine.
- Kinetic Stability : The electron-withdrawing nature of halogens (especially Cl and F) likely increases the compound’s thermal and photochemical stability, critical for optoelectronic applications .
Biological Activity
3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C7H4BrClFN2
- Molecular Weight : 215.02 g/mol
- CAS Number : 1352625-30-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its role in modulating specific biological pathways.
Anticancer Properties
Research indicates that compounds from the pyrazolo[1,5-a]pyridine class exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives could act as lipid droplet biomarkers in cancer cells, suggesting a dual role in both imaging and therapeutic applications .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell signaling pathways. For example, it has been identified as an inhibitor of Adaptor Associated Kinase 1 (AAK1), which plays a crucial role in endocytosis and receptor-mediated signaling . This inhibition can lead to disrupted cellular processes in cancer cells, thereby inducing apoptosis.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyrazolo[1,5-a]pyridine derivatives on HeLa (cervical cancer) and L929 (normal fibroblast) cells. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The IC50 values for this compound were significantly lower than those for other tested compounds, suggesting potent antiproliferative effects .
| Compound | IC50 (HeLa Cells) | IC50 (L929 Cells) |
|---|---|---|
| This compound | 12 µM | 45 µM |
| Other Derivatives | 20-50 µM | >100 µM |
Study 2: Inhibition of AAK1
In another investigation focusing on the inhibition of AAK1, it was found that this compound effectively reduced AAK1 activity in vitro. This reduction correlated with decreased internalization of epidermal growth factor receptors (EGFR), highlighting its potential application in targeting cancer cell signaling pathways .
Q & A
Q. What synthetic routes are recommended for preparing 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine?
The synthesis typically involves cyclization of halogenated precursors. A common method includes:
- Step 1 : Reacting 5-aminopyrazole derivatives with β-dicarbonyl compounds under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF) to form the pyrazolo[1,5-a]pyridine core .
- Step 2 : Sequential halogenation using bromine and chlorine sources (e.g., NBS or PCl₅) followed by fluorination with agents like Selectfluor™ .
- Purification : Column chromatography or recrystallization to achieve >97% purity, verified by HPLC .
Q. What analytical techniques are optimal for confirming the structure and purity of this compound?
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How do substituent positions (Br, Cl, F) influence reactivity in cross-coupling reactions?
The electron-withdrawing effects of halogens (Br, Cl, F) activate the pyridine ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Key considerations:
- Bromine : Acts as a leaving group in Pd-catalyzed cross-couplings (e.g., with boronic acids) .
- Chlorine/Fluorine : Meta-directing effects may sterically hinder coupling sites, requiring optimized ligands (e.g., XPhos) and temperatures (80–120°C) .
- Methodology : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent dehalogenation .
Q. What strategies mitigate competing side reactions during halogenation steps?
- Temperature Control : Lower temperatures (0–5°C) reduce polysubstitution during bromination .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) minimize hydrolysis of halogenating agents .
- Protecting Groups : Temporary protection of reactive sites (e.g., using trimethylsilyl groups) prior to fluorination .
Q. How can computational modeling predict the compound’s electronic properties for drug design?
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to assess reactivity .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina .
- Solubility Prediction : COSMO-RS models estimate logP and solubility in aqueous/organic mixtures .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or reaction yields?
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) .
- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) for precise melting point determination .
- Yield Optimization : Screen alternative bases (e.g., Cs₂CO₃ vs. K₂CO₃) and monitor reaction progress via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
